4-O-Demethylisokadsurenin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

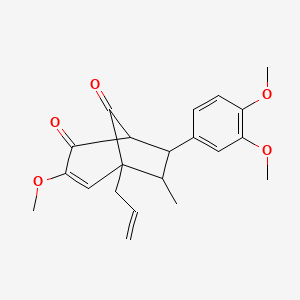

7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJIWMVJJRSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-O-Demethylisokadsurenin D chemical structure and properties

An In-depth Technical Guide to 4-O-Demethylisokadsurenin D

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.

Chemical Structure and Properties

This compound is a naturally occurring lignan (B3055560). Lignans (B1203133) are a class of polyphenols found in a variety of plants.

Chemical Structure:

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity. Its structure has been elucidated using various spectroscopic methods.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89104-59-6 | [1] |

| Molecular Formula | C₂₀H₂₂O₅ | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| Appearance | Powder | Vendor Data |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@]2(CC=C)C=C1OC | Vendor Data |

Biological Activity and Mechanism of Action

This compound has been isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis[1][2]. Lignans and neolignans from this plant are known to possess anti-inflammatory properties[2].

While specific studies detailing the comprehensive biological activity and mechanism of action of this compound are limited, research on related lignans from the Piper and Kadsura genera provides insights into its potential therapeutic effects.

Potential Biological Activities:

-

Anti-Inflammatory and Anti-Neuroinflammatory Activity: Neolignans isolated from Piper kadsura have demonstrated the ability to inhibit nitric oxide (NO) production in LPS-activated microglia cells, suggesting anti-neuroinflammatory potential[3]. Lignans from the related genus Kadsura have also been reported to have anti-inflammatory effects[4].

-

Anti-platelet Aggregation Activity: Several lignans isolated from Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation[5].

-

Antitumor, Anti-HIV, and Antioxidant Activities: A systematic review of lignans from the genus Kadsura indicates a broad range of biological activities, including antitumor, anti-HIV, and antioxidant effects[4].

Further research is required to specifically determine the IC₅₀ values and detailed mechanisms of action for this compound across a range of biological assays.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of related lignans, it may interact with pathways involved in inflammation and cellular proliferation.

A hypothetical workflow for investigating the signaling pathways affected by this compound is presented below.

Caption: A potential workflow for identifying signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not explicitly available in a single comprehensive source. The following represents a generalized protocol based on standard methods for natural product chemistry.

4.1. Isolation of this compound

The isolation of lignans from plant material typically involves extraction followed by chromatographic separation.

Caption: A generalized workflow for the isolation of this compound from Piper kadsura.

4.2. Structural Elucidation

The structure of the isolated compound is typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV) Spectroscopy: To identify chromophoric systems.

4.3. Biological Assays

To evaluate the biological activity of this compound, a variety of in vitro assays can be employed.

Example: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a lignan with potential biological activities, particularly in the area of inflammation. However, there is a significant need for further research to fully characterize its physicochemical properties, elucidate its specific mechanisms of action and modulated signaling pathways, and establish detailed protocols for its study. Future investigations should focus on the total synthesis of the compound to ensure a reliable supply for comprehensive biological evaluation, including in vivo studies to assess its therapeutic potential.

References

In-depth Technical Guide: The Biological Activity of 4-O-Demethylisokadsurenin D

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 4-O-Demethylisokadsurenin D

Executive Summary

This technical guide provides a thorough review of the currently available scientific literature regarding the biological activity of this compound. Despite extensive searches of chemical databases and scientific literature, there is a notable scarcity of published research specifically detailing the biological functions, mechanisms of action, and potential therapeutic applications of this compound. This compound is classified as a lignan (B3055560) and has been identified in plant species such as Magnolia ovata and Piper kadsura. While related lignans (B1203133) from these genera have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, specific data for this compound remains largely unavailable. This document outlines the existing information and highlights the significant knowledge gaps that present opportunities for future research.

Introduction to this compound

This compound is a natural product belonging to the lignan class of polyphenols. Lignans are a diverse group of compounds found in a wide variety of plants and are known for their interesting pharmacological properties.

Chemical Structure:

-

IUPAC Name: (5aR,6S,8aR)-5,5a,6,7,8,8a-hexahydro-6-((E)-3-(4-hydroxy-3-methoxyphenyl)allyl)-8a-(prop-1-en-2-yl)naphtho[2,3-d][1][2]dioxol-5-one

-

Molecular Formula: C23H26O5

-

Molecular Weight: 382.45 g/mol

The structure of this compound is characterized by a dibenzocyclooctadiene skeleton, a feature common to many bioactive lignans.

Current State of Research

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, reveals a significant lack of peer-reviewed articles detailing the biological activity of this compound. The primary sources of information are chemical supplier catalogs, which confirm its natural origin and chemical properties but do not provide experimental data on its biological effects.

While there is no specific information on this compound, research on other lignans isolated from Magnolia and Piper species can offer some context and potential avenues for investigation.

Potential Areas of Biological Activity Based on Related Compounds

Lignans from the Magnolia genus are known to possess a variety of biological activities. These activities provide a hypothetical framework for the potential properties of this compound.

4.1. Anti-inflammatory Activity

Many lignans exhibit anti-inflammatory properties by modulating key signaling pathways.

-

Hypothetical Signaling Pathway: A common mechanism for the anti-inflammatory effects of lignans involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Lignans may potentially inhibit IKK activation or IκBα degradation, thereby suppressing NF-κB activation.

Figure 1: Hypothesized anti-inflammatory signaling pathway and potential point of intervention for this compound.

4.2. Cytotoxic Activity

Certain lignans have demonstrated cytotoxic effects against various cancer cell lines.

-

Hypothetical Experimental Workflow: A standard approach to evaluate the cytotoxic activity of a novel compound involves treating cancer cell lines with varying concentrations of the compound and assessing cell viability.

References

Unveiling 4-O-Demethylisokadsurenin D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound of interest for its potential biological activities. This document details the plant source, comprehensive experimental protocols for its extraction and purification, and presents key quantitative and spectroscopic data.

Natural Source

This compound is a naturally occurring lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi[1]. This plant, belonging to the Piperaceae family, is a perennial vine found predominantly in Southeast Asia, including regions of China, Japan, and Korea. The stems of Piper kadsura are utilized in traditional medicine for various therapeutic purposes, and scientific investigations have revealed the presence of a diverse array of bioactive lignans (B1203133) and neolignans within the plant.[2][3][4]

Isolation Methodology

The isolation of this compound from Piper kadsura involves a multi-step process encompassing solvent extraction followed by a series of chromatographic separations to purify the compound from the complex plant matrix. While a specific detailed protocol for this compound is not available in the provided search results, a general and widely applicable methodology for the isolation of lignans from Piper and Kadsura species can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of lignans, including this compound, from plant material.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of lignans from the Piper genus and serve as a comprehensive guide.

2.2.1. Plant Material Preparation and Extraction

-

Preparation: The aerial parts (stems and leaves) of Piper kadsura are collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature using maceration or percolation. The extraction is typically repeated multiple times to ensure the complete recovery of secondary metabolites.

-

Concentration: The resulting ethanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

-

Suspension: The crude extract is suspended in water.

-

Partitioning: The aqueous suspension is then subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate. This step separates compounds based on their polarity, with lignans typically partitioning into the ethyl acetate fraction.

-

Fraction Concentration: The ethyl acetate fraction is collected and concentrated to dryness to yield an enriched lignan fraction.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically using a solvent system such as n-hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions showing similar TLC profiles and containing the compound of interest (visualized under UV light and/or with a suitable staining reagent) are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, to yield the pure this compound.

Quantitative and Spectroscopic Data

The following tables summarize the key data for this compound. It is important to note that specific yield data from a documented isolation procedure is not available in the provided search results and would be dependent on the specific extraction and purification protocol employed.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 89104-59-6 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) would be determined from the spectrum of the isolated compound. |

| ¹³C-NMR | Specific chemical shifts (δ) for each carbon atom would be determined from the spectrum. |

| Mass Spectrometry (MS) | The exact mass of the molecular ion [M]+ or adducts (e.g., [M+H]+, [M+Na]+) would be determined by High-Resolution Mass Spectrometry (HRMS). |

Note: The specific NMR and MS data for this compound were not available in the provided search results. This data would need to be obtained from a primary research article detailing its isolation and characterization.

Structure and Signaling Pathway

The chemical structure of this compound is that of a lignan. While specific signaling pathways involving this compound are not detailed in the provided search results, lignans as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] The study of its specific interactions with cellular signaling pathways is an active area of research.

The following diagram illustrates a logical relationship for the investigation of the biological activity of an isolated natural product like this compound.

Conclusion

This compound is a valuable natural product found in Piper kadsura. Its isolation, while requiring standard phytochemical techniques, provides a pure compound for further investigation into its chemical and biological properties. The methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate this and similar lignans for their scientific endeavors. Further research is warranted to fully elucidate the pharmacological potential and mechanisms of action of this compound.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Enigmatic Mechanism of Action of 4-O-Demethylisokadsurenin D: A Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from medicinal plants such as Piper kadsura and Magnolia ovata. Despite its identification and availability from chemical suppliers, a comprehensive understanding of its mechanism of action remains largely elusive within publicly accessible scientific literature. This technical guide consolidates the limited available information and contextualizes it within the broader activities of related compounds and plant extracts. Due to the scarcity of specific data, this document will highlight the current knowledge gaps and suggest potential avenues for future research.

Introduction

Current State of Knowledge

Our comprehensive search of scientific databases and literature has revealed no dedicated studies detailing the specific mechanism of action, signaling pathways, or quantitative pharmacological data for this compound. The available information primarily pertains to its isolation and chemical characterization.

However, examining the biological activities of the plant sources and related lignans (B1203133) can provide a speculative framework for its potential therapeutic effects.

Insights from Piper kadsura Research

Piper kadsura is a traditional Chinese medicine used for treating conditions like rheumatic arthritis and asthma, suggesting potential anti-inflammatory properties.[3] Studies on extracts and other isolated neolignans from this plant have shown:

-

Anti-inflammatory and Anti-neuroinflammatory Activity: Neolignans from Piper kadsura have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][4] This suggests a potential role in modulating inflammatory responses in the central nervous system.

-

Neuroprotective Effects: Some compounds from Piper kadsura have demonstrated neuroprotective effects against amyloid-β (Aβ) induced cell damage in PC12 cells, indicating a potential relevance for neurodegenerative diseases.[5] These effects were linked to the reduction of apoptosis and enhancement of autophagy.[5]

Insights from Magnolia ovata Research

Lignans isolated from Magnolia ovata have been investigated for their cytotoxic activities. While not specifically mentioning this compound, other lignans from this plant have shown inhibitory effects on various cancer cell lines, including HeLa, A549, and HCT116.[2]

Postulated Mechanisms and Future Directions

Given the activities of related compounds, it is plausible that this compound may exert its biological effects through one or more of the following pathways:

-

Inhibition of Inflammatory Mediators: Like other lignans from Piper kadsura, it may inhibit the production of pro-inflammatory molecules such as nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6).

-

Modulation of Signaling Pathways: It could potentially interfere with key inflammatory signaling pathways such as NF-κB and MAPK pathways.

-

Antioxidant Activity: Many lignans possess antioxidant properties, which could contribute to neuroprotective and anti-inflammatory effects by scavenging free radicals.

-

Cytotoxic Mechanisms: If it possesses anticancer properties, it might induce apoptosis, inhibit cell proliferation, or affect cell cycle regulation in cancer cells.

To elucidate the precise mechanism of action of this compound, the following experimental approaches are recommended:

-

In vitro assays:

-

Cell-based assays to evaluate its effect on the production of inflammatory mediators in relevant cell lines (e.g., macrophages, microglia).

-

Enzyme inhibition assays for key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).

-

Reporter gene assays to assess its impact on signaling pathways like NF-κB.

-

Cytotoxicity and apoptosis assays in a panel of cancer cell lines.

-

-

Target identification studies:

-

Affinity chromatography, pull-down assays, or computational docking studies to identify potential protein targets.

-

-

In vivo studies:

-

Animal models of inflammation, neurodegeneration, or cancer to evaluate its efficacy and further investigate its mechanism of action.

-

Data Presentation and Visualization

Due to the absence of specific quantitative data for this compound in the reviewed literature, we are unable to provide the requested data tables and visualizations. The creation of such tables and diagrams would require primary experimental research to be conducted.

For illustrative purposes, a hypothetical experimental workflow for investigating the anti-inflammatory mechanism is presented below.

Caption: Hypothetical workflow for elucidating the anti-inflammatory mechanism of action.

Conclusion

References

- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new lignans from the stem bark of Magnolia obovata and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. researchgate.net [researchgate.net]

- 5. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-O-Demethylisokadsurenin D: A Lignan from Piper kadsura

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of secondary metabolites known for their diverse biological activities. While research on this compound is still in its early stages, related compounds from the Piper and Kadsura genera have demonstrated promising pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside the broader context of bioactive lignans from its source plant and related species.

Discovery and History

Physicochemical Properties

| Property | Value | Reference |

| Chemical Class | Lignan | [1] |

| Natural Source | Piper kadsura (Choisy) Ohwi | [1] |

Biological Activity of Related Lignans from Piper and Kadsura

Although specific quantitative data for this compound is not yet widely published, studies on other lignans and neolignans isolated from Piper kadsura and the closely related Kadsura genus provide valuable insights into its potential therapeutic applications.

Anti-Neuroinflammatory Activity

Several neolignans isolated from the aerial parts of Piper kadsura have demonstrated potent anti-neuroinflammatory effects.[1] In a key study, these compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neurodegenerative diseases.

| Compound | IC50 (µM) for NO Inhibition |

| Neolignan from P. kadsura (specific name not provided) | Data not available for this compound |

The inhibition of NO production is a critical indicator of anti-inflammatory activity and suggests the potential of these compounds in mitigating neuroinflammation.

Anti-Platelet Aggregation Activity

Lignans isolated from the stems of Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[2] Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic target for cardiovascular diseases.

| Compound | Inhibition of ADP-induced Platelet Aggregation (%) |

| Lignan from K. interior (specific name not provided) | Data not available for this compound |

These findings highlight the potential of lignans from this plant family as a source for the development of novel anti-thrombotic agents.

Experimental Protocols

The following sections detail the general methodologies employed in the isolation and biological evaluation of lignans from Piper kadsura and related species.

Isolation and Structure Elucidation of Lignans

The general workflow for isolating lignans from plant material is a multi-step process involving extraction, fractionation, and purification.

Caption: General workflow for the isolation and identification of lignans.

Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

-

Purification: The bioactive fractions are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to isolate pure compounds.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-Neuroinflammatory Assay (NO Inhibition)

This protocol outlines the measurement of nitric oxide production in LPS-stimulated microglial cells.

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory effects of related lignans are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS activation of Toll-like receptor 4 (TLR4) on microglial cells typically leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

Caption: Postulated inhibitory effect of lignans on the NF-κB signaling pathway.

Future Directions

The preliminary evidence from related compounds suggests that this compound warrants further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of pure this compound in a broader range of assays, including anticancer, antiviral, and antioxidant models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this lignan to understand its therapeutic potential fully.

-

In Vivo Efficacy: Assessing the efficacy and safety of this compound in animal models of relevant diseases.

-

Synthesis and Analogue Development: Developing synthetic routes to this compound and creating analogues to explore structure-activity relationships and optimize potency and drug-like properties.

Conclusion

This compound is a member of the promising class of lignan natural products. While specific data on its biological activities are currently limited, the known anti-inflammatory and anti-platelet aggregation effects of other lignans from Piper and Kadsura species provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related natural products.

References

Therapeutic Potential of Lignans: An In-depth Technical Guide Focused on 4-O-Demethylisokadsurenin D and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their broad spectrum of biological activities. Among these, dibenzocyclooctadiene lignans, isolated from genera such as Kadsura, Schisandra, and Piper, exhibit promising therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. This technical guide provides a comprehensive overview of the therapeutic promise of this class of lignans, with a specific focus on the anticipated activities of 4-O-Demethylisokadsurenin D, a member of this family. While direct experimental data for this compound is limited, this document extrapolates its potential mechanisms of action and therapeutic uses based on robust evidence from structurally similar and well-investigated dibenzocyclooctadiene lignans. Detailed experimental protocols for key bioassays are provided, alongside visualizations of critical signaling pathways to facilitate further research and drug development in this area.

Introduction to Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are a significant group of secondary metabolites found in various medicinal plants, most notably from the Schisandraceae family (Kadsura and Schisandra species) and the Piperaceae family (Piper species).[1][2] These compounds are characterized by a unique C18 dibenzocyclooctadiene skeleton and have been traditionally used in Eastern medicine for treating a variety of ailments, including inflammatory conditions and neurological disorders.[2][3] Modern phytochemical investigations have isolated and characterized numerous dibenzocyclooctadiene lignans, revealing their potent biological activities.[2][4] this compound, isolated from Piper kadsura (Choisy) Ohwi, belongs to this promising class of natural products.[5]

Therapeutic Potential

Based on the activities of related compounds, this compound is predicted to possess significant anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[6][7] The primary mechanism involves the inhibition of key inflammatory mediators and signaling pathways. Lignans isolated from Kadsura and Schisandra species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophages.[7][8] This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) expression.[7]

Furthermore, these lignans can modulate the production of pro-inflammatory cytokines and prostaglandins (B1171923) by interfering with major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9]

Neuroprotective Effects

Several dibenzocyclooctadiene lignans exhibit significant neuroprotective activities against various neurotoxic insults.[10][11][12] Studies on lignans from Schisandra chinensis have shown protection of primary cortical neurons from glutamate-induced excitotoxicity.[10][13] The proposed mechanisms for this neuroprotection include the inhibition of intracellular calcium influx, enhancement of the glutathione (B108866) defense system, and reduction of cellular peroxide formation.[10]

Moreover, these compounds can suppress neuroinflammation, a key contributor to the pathogenesis of neurodegenerative diseases, by inhibiting the activation of microglia and subsequent release of pro-inflammatory mediators.[9] The activation of the Nrf-2 signaling pathway, a critical regulator of antioxidant responses, is another mechanism by which these lignans may confer neuroprotection.[9]

Quantitative Data on the Bioactivity of Dibenzocyclooctadiene Lignans

To provide a comparative overview, the following tables summarize the reported bioactivities of several well-characterized dibenzocyclooctadiene lignans. This data serves as a benchmark for predicting the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

| Compound | Assay | Model System | IC50 / Activity | Reference |

| Kadsuindutain A | NO Production Inhibition | LPS-activated RAW264.7 cells | IC50 = 10.7 µM | [7] |

| Kadsuindutain B | NO Production Inhibition | LPS-activated RAW264.7 cells | IC50 = 15.2 µM | [7] |

| Kadsuindutain C | NO Production Inhibition | LPS-activated RAW264.7 cells | IC50 = 21.3 µM | [7] |

| Kadsuindutain D | NO Production Inhibition | LPS-activated RAW264.7 cells | IC50 = 18.9 µM | [7] |

| Kadsuindutain E | NO Production Inhibition | LPS-activated RAW264.7 cells | IC50 = 34.0 µM | [7] |

| Schizanrin F | NO Production Inhibition | LPS-activated RAW264.7 cells | IC50 = 25.6 µM | [7] |

| (-)-Gomisin N | NF-κB Inhibition | LPS-stimulated monocytes | Comparable to Prednisolone | [6][14] |

| (+)-γ-Schisandrin | NF-κB Inhibition | LPS-stimulated monocytes | Comparable to Prednisolone | [6][14] |

| Rubrisandrin A | NF-κB Inhibition | LPS-stimulated monocytes | Comparable to Prednisolone | [6][14] |

| (-)-Gomisin J | NF-κB Inhibition | LPS-stimulated monocytes | Comparable to Prednisolone | [6][14] |

Table 2: Neuroprotective Activity of Dibenzocyclooctadiene Lignans

| Compound | Assay | Model System | Effect | Reference |

| Deoxyschisandrin | Glutamate-induced neurotoxicity | Primary rat cortical cells | Significant attenuation | [10] |

| Gomisin N | Glutamate-induced neurotoxicity | Primary rat cortical cells | Significant attenuation | [10] |

| Wuweizisu C | Glutamate-induced neurotoxicity | Primary rat cortical cells | Significant attenuation | [10] |

| Dibenzocyclooctadiene Lignans (General) | Microglia-mediated neurotoxicity | Primary cortical neurons | Protection against toxicity | [9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of dibenzocyclooctadiene lignans are mediated through the modulation of complex intracellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory actions are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective Signaling

The neuroprotective effects involve the activation of the Nrf-2 antioxidant response pathway and inhibition of neuroinflammatory pathways in microglia.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound and other lignans.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated control.

-

Neuroprotection Assay against Glutamate-Induced Toxicity

Objective: To assess the protective effect of a compound against glutamate-induced neuronal cell death.

Methodology:

-

Primary Cortical Neuron Culture: Isolate cortical neurons from rat embryos (E18) and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Cell Plating: Plate the neurons on poly-D-lysine coated 96-well plates.

-

Treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the test compound for 24 hours.

-

Excitotoxicity Induction: Expose the neurons to 100 µM glutamate (B1630785) for 10 minutes in a balanced salt solution.

-

Wash and Recovery: Wash the cells and return them to the conditioned medium containing the test compound for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-p38, Nrf-2).

Methodology:

-

Cell Lysis: Treat cells as described in the respective bioassays and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p38, anti-Nrf-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the investigation of the therapeutic potential of a novel lignan (B3055560) like this compound.

Conclusion

While specific data on this compound remains to be fully elucidated, the extensive research on the dibenzocyclooctadiene lignan class provides a strong foundation for predicting its therapeutic potential. The potent anti-inflammatory and neuroprotective activities exhibited by its structural analogs suggest that this compound is a promising candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Future studies should focus on the isolation and comprehensive biological evaluation of this compound to validate these predictions and pave the way for its potential development as a novel therapeutic agent.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. mdpi.com [mdpi.com]

- 7. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sentosacy.com [sentosacy.com]

- 14. researchgate.net [researchgate.net]

Technical Brief on 4-O-Demethylisokadsurenin D: An Overview of a Sparsely Characterized Lignan

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 89104-59-6

Introduction

4-O-Demethylisokadsurenin D is a lignan, a class of natural products known for their diverse biological activities. This technical brief serves to consolidate the currently available information on this compound. It is important to note that, despite its identification and availability from some chemical suppliers, this compound remains a sparsely characterized molecule with limited data in the public scientific literature.

Chemical Identity and Properties

The fundamental chemical identifiers for this compound are well-established.

| Property | Data |

| CAS Number | 89104-59-6[1][2][3][4][5] |

| Molecular Formula | C₂₀H₂₂O₅[5] |

| Molecular Weight | 342.4 g/mol [5] |

Natural Occurrence

This compound has been identified as a natural constituent of at least two plant species:

-

It can be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[6]

-

It has also been isolated from the leaves of Magnolia ovata.[7]

Biological Activity and Mechanism of Action

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of this compound. While other lignans (B1203133) have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, no such studies have been published specifically for this compound. Therefore, its therapeutic potential remains unevaluated.

Experimental Data and Protocols

There are no detailed experimental protocols or substantive quantitative data available in peer-reviewed journals for this compound. The core requirements for in-depth data presentation and methodology descriptions cannot be fulfilled at this time due to the absence of primary research literature.

Signaling Pathways and Logical Workflows

The lack of research into the biological effects of this compound means that there are no known signaling pathways associated with its activity. Consequently, the visualization of its mechanism of action or related experimental workflows is not possible.

As a placeholder for future research, a logical workflow for the initial investigation of a novel natural product like this compound is presented below.

References

- 1. This compound | 89104-59-6 [chemicalbook.com]

- 2. GSK 650394 | CAS:890842-28-1 | SGK1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 24,25-Epoxytirucall-7-en-3,23-dione | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Nutlin-3 | CAS:890090-75-2 | MDM2 antagonist,inhibits MDM2-p53 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

Preliminary Bioactivity Screening of 4-O-Demethylisokadsurenin D: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the preliminary bioactivity screening of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from plants of the Piper and Kadsura genera. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific experimental data on the bioactivity of this particular compound. Therefore, this document serves as a high-level overview of potential bioactivities based on related compounds and outlines standard methodologies for its preliminary screening.

Introduction

This compound is a natural product belonging to the lignan class of phenylpropanoid derivatives. Lignans (B1203133) isolated from the genera Piper and Kadsura have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anti-platelet aggregation properties. Due to its structural similarity to other bioactive lignans, this compound is a candidate for preliminary bioactivity screening to explore its therapeutic potential.

Potential Bioactivities (Based on Related Compounds)

While specific data for this compound is not available, preliminary screening would logically focus on the following areas, based on the known activities of structurally similar lignans from Piper kadsura and other related species:

-

Anti-inflammatory Activity: Many lignans exhibit anti-inflammatory properties by modulating key inflammatory pathways.

-

Antiviral Activity: Certain lignans have demonstrated inhibitory effects against various viruses.

-

Cytotoxic Activity: As part of a comprehensive screening, assessing cytotoxicity against a panel of cancer cell lines is a standard procedure to identify potential anticancer properties.

-

Anti-platelet Aggregation Activity: Some lignans from Kadsura species have been shown to inhibit platelet aggregation.

Data Presentation: A Template for Future Studies

In the absence of quantitative data for this compound, the following table templates are provided as a structured framework for reporting future experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Inducing Agent | Test Concentration(s) (µM) | Result (e.g., % Inhibition, IC₅₀) | Positive Control |

| Nitric Oxide (NO) Assay | RAW 264.7 | LPS | L-NMMA | ||

| TNF-α Inhibition Assay | THP-1 | LPS | Dexamethasone | ||

| IL-6 Inhibition Assay | THP-1 | LPS | Dexamethasone |

Table 2: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | Test Concentration(s) (µM) | Result (e.g., % Inhibition, EC₅₀) | Positive Control |

| Influenza A (H1N1) | MDCK | Plaque Reduction Assay | Oseltamivir | ||

| Dengue Virus (DENV-2) | Vero | Viral Yield Reduction Assay | Remdesivir | ||

| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Assay | Remdesivir |

Table 3: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay Type | Test Concentration(s) (µM) | Result (e.g., % Viability, IC₅₀) | Positive Control |

| A549 | Lung Carcinoma | MTT Assay | Doxorubicin | ||

| MCF-7 | Breast Adenocarcinoma | SRB Assay | Doxorubicin | ||

| HeLa | Cervical Carcinoma | MTT Assay | Doxorubicin |

Experimental Protocols: Standard Methodologies

The following are detailed, standard protocols for the preliminary screening of a novel compound like this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

-

Antiviral Activity: Plaque Reduction Assay (Influenza A Virus)

-

Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are maintained in DMEM with 10% FBS. Influenza A virus (e.g., H1N1 strain) is propagated in MDCK cells.

-

Assay Procedure:

-

Seed MDCK cells in a 6-well plate to form a confluent monolayer.

-

Incubate the cells with a mixture of influenza virus (at a multiplicity of infection of 0.01) and varying concentrations of this compound for 1 hour at 37°C.

-

Remove the virus-compound mixture and overlay the cells with an agarose (B213101) medium containing the corresponding concentration of the compound.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value is determined from the dose-response curve.

-

Cytotoxic Activity: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in their respective recommended media.

-

Assay Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a natural product like this compound.

Caption: General workflow for the isolation and preliminary bioactivity screening of a natural product.

Conclusion

While this compound remains a compound with uncharacterized specific bioactivities, its structural relationship to other known bioactive lignans suggests that it is a promising candidate for further investigation. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for its preliminary screening. Future research focused on performing these assays is crucial to elucidate the potential therapeutic value of this compound.

The Enigmatic Pharmacology of 4-O-Demethylisokadsurenin D: An Uncharted Territory in Natural Product Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, stands as a molecule of interest within the rich chemical diversity of the Piperaceae family.[1] Despite its documented isolation and chemical characterization (CAS Number: 89104-59-6), a comprehensive understanding of its pharmacological properties, mechanism of action, and therapeutic potential remains largely elusive. This technical guide serves to consolidate the currently available information on this compound and to highlight the significant knowledge gaps that present both a challenge and an opportunity for future research in natural product drug discovery.

Current State of Knowledge: A Void in Pharmacological Data

As of late 2025, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of in-depth pharmacological studies on this compound. While its existence as a natural product is confirmed, there is no publicly available quantitative data regarding its biological activity. Key pharmacological metrics such as IC50, EC50, binding affinities, and pharmacokinetic profiles have not been reported. Furthermore, detailed experimental protocols and investigations into its effects on cellular signaling pathways are yet to be published.

Contextual Insights from Related Compounds in Piper kadsura

Although direct pharmacological data on this compound is unavailable, preliminary insights can be gleaned from studies on other lignans (B1203133) and neolignans isolated from Piper kadsura. The plant is known for its traditional use in treating rheumatic diseases, and its extracts have demonstrated a range of biological activities, including anti-inflammatory, anti-platelet activating factor, and neuroprotective effects.[2][3]

A study focusing on the chemical constituents of Piper kadsura and their anti-neuroinflammatory activities provides a valuable, albeit indirect, clue. This research demonstrated that the n-hexane and CHCl3 soluble fractions of the methanol (B129727) extract from the aerial parts of Piper kadsura potently inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[4][5] While this study did not specifically report on this compound, it did identify other compounds from the plant that exhibited significant inhibitory effects on both nitric oxide and prostaglandin (B15479496) E2 (PGE2) production.[4][5]

This finding suggests a potential avenue for future investigation into the pharmacological properties of this compound, particularly its potential as an anti-neuroinflammatory agent. The inhibition of NO and PGE2 production are key targets in the development of treatments for neurodegenerative diseases and other inflammatory conditions.

Future Directions and Research Opportunities

The current lack of data on the pharmacology of this compound presents a clear and compelling opportunity for original research. The following experimental workflows are proposed to elucidate the biological activity of this compound.

Proposed Experimental Workflow: Initial Pharmacological Screening

To begin to understand the pharmacological profile of this compound, a tiered screening approach is recommended. This would involve a series of in vitro assays to assess its activity across a range of potential therapeutic areas.

Caption: Proposed workflow for the initial pharmacological screening of this compound.

Hypothesized Signaling Pathway: Anti-Neuroinflammatory Action

Based on the activities of other compounds from Piper kadsura, a plausible hypothesis is that this compound may exert anti-neuroinflammatory effects by modulating key signaling pathways involved in the inflammatory response in microglia. A potential mechanism could involve the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.

Caption: Hypothesized mechanism of anti-neuroinflammatory action for this compound.

Conclusion

This compound represents a classic example of a natural product whose pharmacological potential is yet to be unlocked. While its chemical structure is known, the absence of biological data underscores the vast untapped resources within the natural world for drug discovery. The contextual evidence from related compounds in Piper kadsura provides a compelling rationale for initiating a focused research program to investigate its anti-inflammatory and, specifically, its anti-neuroinflammatory properties. Such studies would not only contribute to the fundamental understanding of this novel lignan but also potentially pave the way for the development of new therapeutic agents. The scientific community is encouraged to embrace this research opportunity and shed light on the pharmacology of this enigmatic molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. tandfonline.com [tandfonline.com]

- 5. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4-O-Demethylisokadsurenin D: A Literature Review and Background

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a natural product belonging to the lignan (B3055560) class of secondary metabolites. It has been isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine to treat conditions such as asthma and rheumatic arthritis.[1] The traditional use of this plant for inflammatory ailments has prompted scientific investigation into its chemical constituents and their pharmacological activities. Lignans (B1203133) and neolignans are the primary chemical components identified in Piper kadsura and are associated with its anti-inflammatory properties.[1] This review synthesizes the available literature on this compound and the broader context of bioactive lignans from its source plant, Piper kadsura.

While specific biological activity data for this compound is limited in the current scientific literature, the activities of other structurally related lignans and neolignans isolated from the same plant provide a strong basis for its potential pharmacological profile. Research on these related compounds has primarily focused on their anti-inflammatory and anti-neuroinflammatory effects.

Background: Bioactive Lignans from Piper kadsura

Numerous studies have demonstrated the anti-inflammatory and anti-neuroinflammatory potential of lignans and neolignans isolated from Piper kadsura. These compounds have been evaluated in various in vitro assays, with key quantitative data summarized below.

Quantitative Data on the Bioactivity of Lignans and Neolignans from Piper kadsura

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Piperkadsin A | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 4.3 ± 1.0 | [2] |

| Piperkadsin B | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 12.2 ± 3.2 | [2] |

| Futoquinol | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 13.1 ± 5.3 | [2] |

| Piperlactam S | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 7.0 ± 1.9 | [2] |

| N-p-coumaroyl tyramine | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 8.4 ± 1.3 | [2] |

| Piperkadsin C | Inhibition of LPS-induced NO production | BV-2 microglia | 14.6 | |

| Futoquinol | Inhibition of LPS-induced NO production | BV-2 microglia | 16.8 | |

| Neolignan 3 | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 34.29 ± 0.82 | [3] |

| Neolignan 7 | Inhibition of LPS-induced NO production | RAW 264.7 macrophages | 47.5 ± 5.81 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory and anti-neuroinflammatory activities of compounds from Piper kadsura are provided below.

Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Polymorphonuclear Neutrophils (PMNs)

This assay evaluates the ability of a compound to inhibit the production of ROS, a key event in inflammation, in human neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

1. Isolation of Human PMNs:

-

Whole blood is collected from healthy human donors.

-

PMNs are isolated using a combination of dextran (B179266) sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.

-

Isolated PMNs are washed and resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with Ca2+ and Mg2+).

2. Assay Procedure:

-

PMNs are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 5 minutes) at 37°C.

-

The chemiluminescence reagent, luminol, is added to the cell suspension to detect ROS production.

-

PMA is added to stimulate ROS production.

-

The chemiluminescence is measured continuously for a set period (e.g., 10 minutes) using a luminometer.

3. Data Analysis:

-

The inhibitory effect of the compound is calculated as the percentage decrease in chemiluminescence compared to the PMA-stimulated control group.

-

The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.[2]

Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages or Microglia

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

-

Murine macrophage cell line (e.g., RAW 264.7) or microglia cell line (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

-

Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

LPS is then added to the wells to induce an inflammatory response and NO production.

-

The cells are incubated for an extended period (e.g., 24 hours).

3. Measurement of Nitrite (B80452):

-

After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

4. Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

The IC50 value is calculated from the dose-response curve.[3]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of lignans isolated from Piper kadsura are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways. A common pathway initiated by LPS in macrophages involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Below is a DOT language script to generate a diagram of this proposed inflammatory signaling pathway.

Caption: Proposed mechanism of anti-inflammatory action of lignans from Piper kadsura.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-O-Demethylisokadsurenin D

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from Piper kadsura with potential biological activities. While a specific, detailed total synthesis protocol for this compound is not extensively documented in publicly available literature, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of structurally related dibenzocyclooctadiene lignans (B1203133). Furthermore, this document details the known biological signaling pathways modulated by related lignans, which may be relevant to the mechanism of action of this compound.

Hypothetical Synthesis Protocol

The total synthesis of dibenzocyclooctadiene lignans such as this compound typically involves the key step of oxidative coupling of two C6-C3 (phenylpropanoid) units to form the characteristic eight-membered ring. The following protocol is a hypothetical pathway based on common synthetic strategies for this class of compounds.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound would involve a late-stage demethylation and functional group interconversions from a core dibenzocyclooctadiene scaffold. This scaffold can be envisioned to arise from an intramolecular oxidative coupling of a diarylbutane precursor, which in turn can be synthesized from appropriately substituted aromatic aldehydes and succinic acid derivatives.

Experimental Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Stobbe Condensation

-

To a solution of potassium tert-butoxide in tert-butanol, add a mixture of the appropriately substituted benzaldehyde and diethyl succinate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactone ester.

Step 2: Hydrolysis and Decarboxylation

-

Reflux the crude lactone ester in a mixture of acetic acid and hydrobromic acid for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the diarylbutanoic acid.

Step 3: Reduction

-

To a solution of the diarylbutanoic acid in anhydrous tetrahydrofuran (B95107) (THF), add a reducing agent such as borane-dimethyl sulfide (B99878) complex (BMS) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol (B129727).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the diarylbutane.

Step 4: Intramolecular Oxidative Coupling

-

Dissolve the diarylbutane in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

-

Add an oxidizing agent, for example, iron(III) chloride or vanadium oxytrifluoride, portion-wise at a low temperature (-78°C to 0°C).

-

Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the dibenzocyclooctadiene core structure.

Step 5: Final Functional Group Manipulations (Demethylation)

-

Dissolve the protected dibenzocyclooctadiene in anhydrous dichloromethane and cool to -78°C.

-

Add a demethylating agent, such as boron tribromide (BBr3), dropwise.

-

Stir the reaction at low temperature for 2-4 hours.

-

Quench with methanol and allow to warm to room temperature.

-

Concentrate the reaction mixture and purify by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Quantitative Data (Illustrative)

The following table summarizes hypothetical quantitative data for the synthesis of this compound. These values are representative of typical yields and conditions for the synthesis of related lignans.

| Step | Reactants | Solvent | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Stobbe Condensation | Substituted Benzaldehyde, Diethyl Succinate | tert-Butanol | Potassium tert-butoxide | 25 | 3 | 85 |

| 2. Hydrolysis & Decarboxylation | Lactone Ester | Acetic Acid/HBr | - | 120 | 5 | 90 |

| 3. Reduction | Diarylbutanoic Acid | THF | Borane-dimethyl sulfide | 0 to 25 | 14 | 80 |

| 4. Intramolecular Oxidative Coupling | Diarylbutane | Dichloromethane | Iron(III) chloride | -20 | 2 | 40 |

| 5. Demethylation | Protected Dibenzocyclooctadiene | Dichloromethane | Boron tribromide | -78 | 3 | 70 |

| Overall Yield | ~21 |

Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, studies on structurally similar lignans from Schisandra chinensis provide insights into their potential mechanisms of action.

TLR4-Mediated Inflammatory and Insulin (B600854) Signaling

Certain Schisandra lignans have been shown to improve insulin resistance by targeting Toll-like receptor 4 (TLR4). Activation of TLR4 can lead to inflammatory responses via the NF-κB pathway and can impair insulin signaling through the IRS-1/PI3K/AKT pathway. Some lignans can inhibit TLR4, thereby reducing inflammation and improving insulin sensitivity.

Caption: Lignan modulation of TLR4-mediated signaling pathways.

Neuroinflammation and Autophagy Pathway

Lignans from Schisandra chinensis have also been implicated in the modulation of neuroinflammation and autophagy through the TRPV1-AMPK-NLRP3 signaling axis. By targeting the transient receptor potential vanilloid 1 (TRPV1), these lignans can influence downstream pathways involving AMPK and the NLRP3 inflammasome, which are critical in neurodegenerative processes.

Caption: Lignan modulation of the TRPV1-AMPK-NLRP3 neuroinflammatory pathway.

Disclaimer: The synthesis protocol and associated quantitative data provided herein are hypothetical and for illustrative purposes only, based on established chemical principles for the synthesis of related compounds. A definitive, experimentally validated protocol for the synthesis of this compound is not currently available in the reviewed literature. The biological signaling pathways described are based on studies of structurally similar lignans and may not be fully representative of the specific activities of this compound. Researchers should consult primary literature and perform their own validation studies.

Application Notes and Protocols for the Quantification of 4-O-Demethylisokadsurenin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of polyphenolic compounds with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is essential for pharmacokinetic studies, quality control of herbal preparations, and investigation of its pharmacological effects.

This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not extensively reported in the literature, the following protocols are based on established methods for the analysis of structurally similar lignans from Piper species and other plant matrices.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| Chemical Class | Lignan |

| Source | Piper kadsura (Choisy) Ohwi |

Analytical Methodologies

The recommended analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS due to their high sensitivity, selectivity, and reproducibility.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in plant extracts and formulations where the concentration is relatively high.

Experimental Protocol: HPLC-UV Quantification

a) Sample Preparation (from Piper kadsura plant material)

-

Grinding: Grind the dried aerial parts of Piper kadsura into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Perform ultrasound-assisted extraction (UAE) for 30 minutes at 40°C.[1]

-

Alternatively, perform maceration with agitation for 24 hours at room temperature.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL) and filter through a 0.45 µm syringe filter prior to HPLC injection.

b) Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724) |

| Gradient Program | 0-5 min: 20% B5-35 min: 20% to 80% B35-40 min: 80% B40-45 min: 80% to 20% B45-50 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |